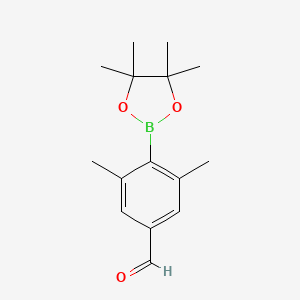
5-Bromo-3-chloro-2,6-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-2,6-dimethoxypyridine is a heterocyclic aromatic compound containing a pyridine ring substituted with bromine, chlorine, and methoxy groups. Its molecular formula is C₇H₇BrClNO₂, and it has a molecular weight of 252.49 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
作用機序
Target of Action
The primary targets of 5-Bromo-3-chloro-2,6-dimethoxypyridine are currently unknown . This compound is a heterocyclic aromatic compound containing a pyridine ring with bromine, chlorine, and methoxy substituents. Its origin is likely synthetic, but without further information, a specific target or its role in research is unclear .
Mode of Action
Hypothetically, depending on its functional groups, it could interact with other molecules through hydrogen bonding or halogen bonding. The specific arrangement of these substituents can influence the chemical properties of the molecule.
Biochemical Pathways
General reactions for substituted pyridines can be explored: nucleophilic aromatic substitution could occur, where the bromine or chlorine atoms, being good leaving groups, could be replaced by other nucleophiles under appropriate conditions. Also, depending on the substituents, the methoxy groups might be susceptible to oxidation or reduction reactions.
Pharmacokinetics
The presence of bromine and chlorine might increase the boiling point compared to unsubstituted pyridine. The methoxy groups could enhance solubility in polar solvents like water or methanol.
Action Environment
生化学分析
Biochemical Properties
General reactions for substituted pyridines can be explored. The bromine or chlorine atoms, being good leaving groups, could be replaced by other nucleophiles under appropriate conditions. The methoxy groups might be susceptible to oxidation or reduction reactions.
Molecular Mechanism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2,6-dimethoxypyridine typically involves the bromination and chlorination of 2,6-dimethoxypyridine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
化学反応の分析
Types of Reactions
5-Bromo-3-chloro-2,6-dimethoxypyridine can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups may be susceptible to oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyridines, while oxidation or reduction reactions may modify the methoxy groups.
科学的研究の応用
5-Bromo-3-chloro-2,6-dimethoxypyridine is used in various scientific research applications, including:
類似化合物との比較
Similar Compounds
5-Bromo-6-chloro-pyrazin-2-amine: Another heterocyclic compound with similar bromine and chlorine substitutions.
Other Substituted Pyridines: Compounds with different substituents on the pyridine ring, which may exhibit different chemical properties and reactivity.
Uniqueness
5-Bromo-3-chloro-2,6-dimethoxypyridine is unique due to its specific combination of bromine, chlorine, and methoxy groups on the pyridine ring
特性
IUPAC Name |
3-bromo-5-chloro-2,6-dimethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYNSIXIWRTUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B6304965.png)





